

Application Notes and Protocols for Intravenous GIM-122 in Clinical Studies

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Compound of Interest

Compound Name: *Anticancer agent 122*

Cat. No.: *B15138354*

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These application notes provide a detailed overview of the intravenous administration protocol for GIM-122, a first-in-class, dual-functioning humanized immunoglobulin G1 (IgG1) kappa monoclonal antibody, within the context of its Phase 1/2 clinical trial (NCT06028074) for adult patients with advanced solid malignancies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction to GIM-122

GIM-122 is an investigational immunotherapy designed to overcome cancer-mediated immune suppression.[\[1\]](#) It functions as a dual-functioning antibody that targets the Programmed cell death protein 1 (PD-1) pathway in a novel manner to stimulate and activate T cells, thereby enhancing the body's anti-tumor immune response. The ongoing clinical studies aim to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of intravenously administered GIM-122.

Target Population and Eligibility Criteria

The clinical trial for GIM-122 is enrolling adult patients (≥ 18 years of age) with histologically or cytologically confirmed locally advanced, unresectable, or metastatic solid tumors who have shown disease progression after treatment with a PD-1/PD-L1 inhibitor. Key inclusion and exclusion criteria are summarized in the table below.

Inclusion Criteria	Exclusion Criteria
ECOG performance status of 0-1	Enrolled in another interventional clinical trial within 4 weeks of the first GIM-122 dose
Measurable disease as per RECIST v1.1	Pregnant or breastfeeding
Adequate organ function (cardiac, renal, and hepatic)	History of significant cardiac issues or pulmonary embolism
Willingness to use contraception	Active and clinically significant infections

GIM-122 Intravenous Administration Protocol

The GIM-122 clinical trial is a dose-escalation and dose-expansion study. The protocol involves an initial dose-escalation phase (Part A) to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Part B) to further evaluate safety, tolerability, and anti-tumor activity at the RP2D.

Note: Specific quantitative data such as dosage levels, infusion rates, and stability information are protocol-defined and not publicly available. The following table provides a template for the key parameters of the intravenous administration protocol.

Parameter	Specification	Monitoring and Safety
Dosage	Dose escalation cohorts (e.g., X mg/kg, Y mg/kg, etc.). To be determined based on the study protocol.	Monitor for dose-limiting toxicities (DLTs).
Formulation	Lyophilized powder to be reconstituted with sterile water for injection.	Visually inspect for particulate matter and discoloration.
Diluent	0.9% Sodium Chloride Injection, USP.	Ensure compatibility and stability of the final solution.
Infusion Rate	To be administered as an intravenous infusion over a specified period (e.g., 60 minutes). The rate may vary based on dose level and patient tolerance.	Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) before, during, and after infusion.
Administration Route	Intravenous (IV) infusion.	Use a dedicated IV line.
Storage	Store according to the manufacturer's instructions (refrigerated at 2-8°C).	Protect from light.

Experimental Protocols

Pharmacokinetic (PK) Analysis

Objective: To characterize the pharmacokinetic profile of GIM-122.

Methodology:

- Collect whole blood samples at pre-defined time points before, during, and after GIM-122 infusion.
- Process blood samples to separate plasma.

- Analyze plasma concentrations of GIM-122 using a validated enzyme-linked immunosorbent assay (ELISA) or other appropriate bioanalytical method.
- Calculate key PK parameters.

Pharmacokinetic Parameters (Illustrative)

Parameter	Description
Cmax	Maximum observed plasma concentration.
Tmax	Time to reach Cmax.
AUC (0-t)	Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC (0-inf)	Area under the plasma concentration-time curve from time 0 to infinity.
t _{1/2}	Terminal half-life.
CL	Clearance.

| V_d | Volume of distribution. |

Pharmacodynamic (PD) Analysis

Objective: To assess the biological effects of GIM-122 on the immune system.

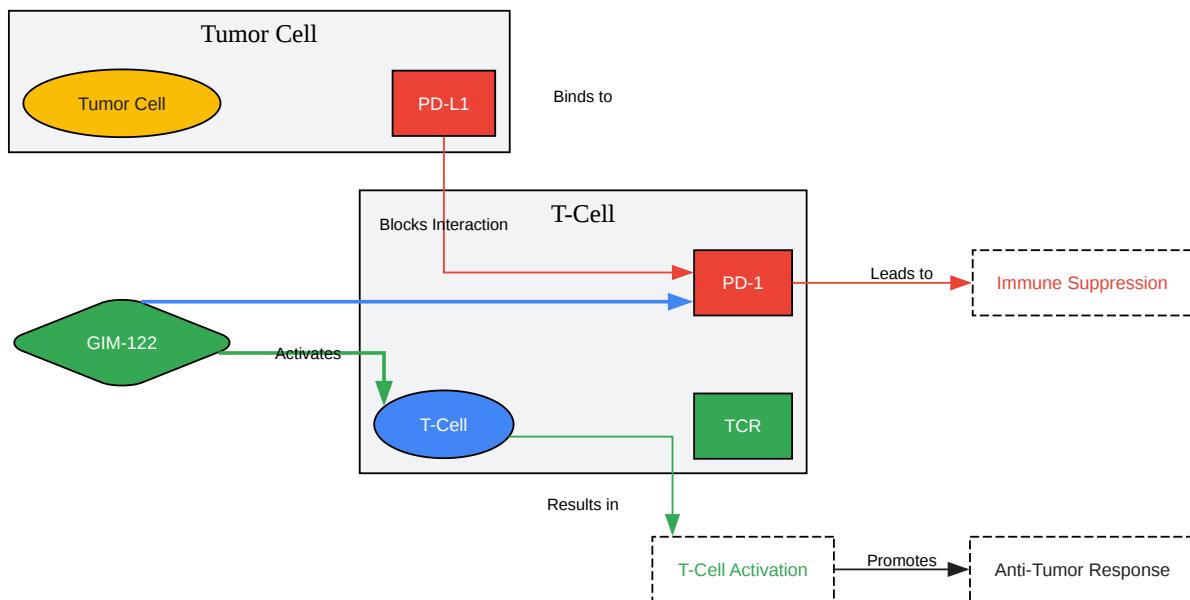
Methodology:

- Collect peripheral blood mononuclear cells (PBMCs) at baseline and various time points after GIM-122 administration.
- Perform immunophenotyping by flow cytometry to analyze changes in the frequency and activation status of T-cell subsets (e.g., CD4+, CD8+, PD-1+ T cells).

- Measure cytokine levels (e.g., IFN- γ , TNF- α , IL-2) in plasma or serum using multiplex assays.
- Analyze tumor biopsy samples (if applicable) for changes in the tumor microenvironment, including T-cell infiltration and expression of immune-related genes.

Visualizations

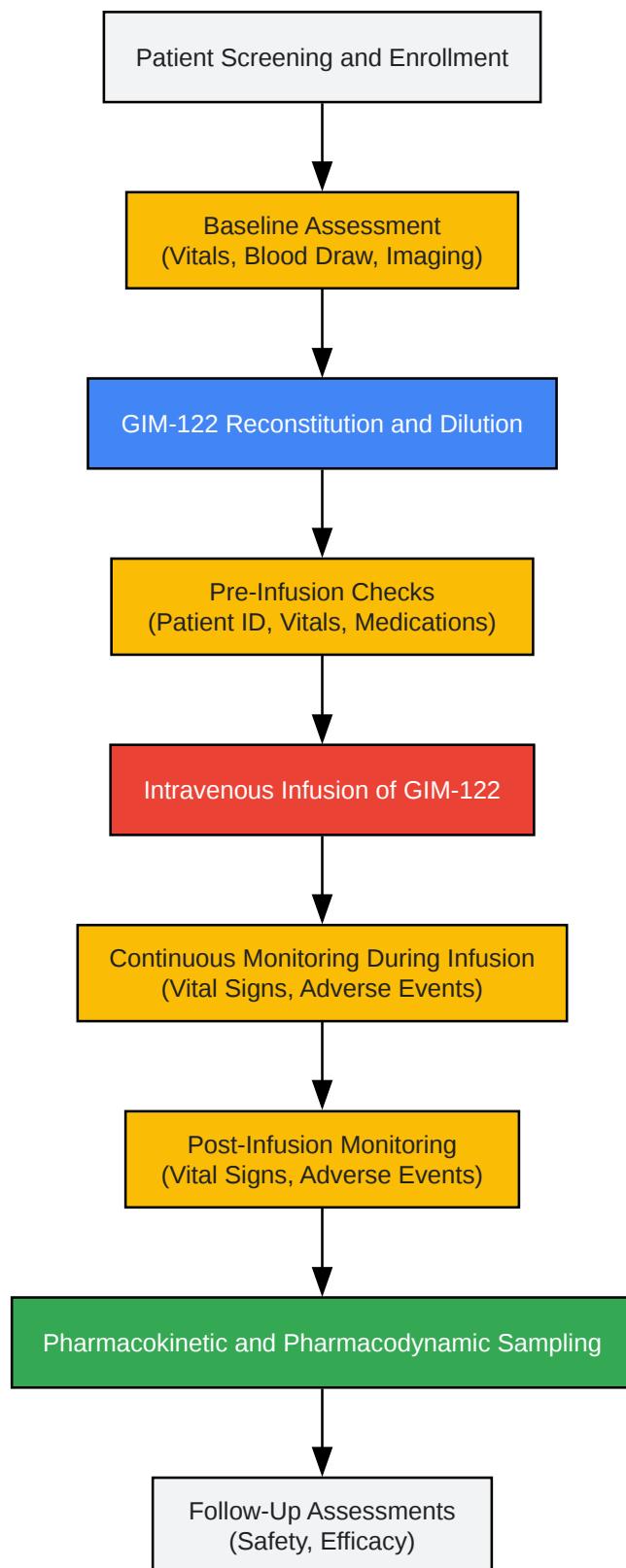
GIM-122 Mechanism of Action



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Caption: GIM-122 dual-functioning mechanism of action.

Experimental Workflow for Intravenous GIM-122 Administration



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Caption: Clinical workflow for GIM-122 intravenous administration.

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